N11-Ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Description

Chemical Classification and Nomenclature

This compound is classified as a tricyclic heterocyclic compound, integrating features of pyridine and 1,5-benzodiazepine frameworks. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature systematically describes its structure:

- Pyrido[2,3-b] : Indicates a pyridine ring fused to the benzene moiety at positions 2 and 3.

- 1,5-Benzodiazepin-5-one : Specifies a seven-membered diazepine ring with nitrogen atoms at positions 1 and 5, along with a ketone group at position 5.

- Substituents :

- N11-Ethyl : An ethyl group attached to the nitrogen at position 11.

- N6-Methyl : A methyl group on the nitrogen at position 6.

- 9-Trifluoromethyl : A trifluoromethyl group at position 9.

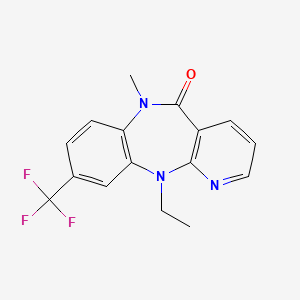

The compound’s structural formula (Fig. 1) highlights its planar aromatic system and electron-withdrawing trifluoromethyl group, which influence its physicochemical properties.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 321.297 g/mol | |

| Density | 1.302 g/cm³ | |

| Boiling Point | 460.5°C at 760 mmHg | |

| Refractive Index | 1.546 |

Historical Context of Benzodiazepine Derivatives in Medicinal Chemistry

Benzodiazepines emerged as a transformative class of psychoactive agents following the 1957 synthesis of chlordiazepoxide. Early derivatives primarily targeted the central nervous system, modulating γ-aminobutyric acid (GABA) receptors to exert anxiolytic and sedative effects. However, the structural evolution of benzodiazepines has expanded their therapeutic scope:

- First-Generation Derivatives : Characterized by a simple 1,4-benzodiazepine scaffold (e.g., diazepam), these molecules faced limitations due to sedation and dependency risks.

- Tricyclic Modifications : Fusion with additional rings (e.g., pyridine, thieno) enhanced receptor subtype selectivity. For instance, alprazolam’s triazolo ring improved anxiolytic potency.

- Pyrido-Benzodiazepines : The integration of pyridine rings, as seen in this compound, introduced novel electronic and steric profiles. The trifluoromethyl group, a common pharmacophore in modern drugs, enhances metabolic stability and bioavailability.

Table 2: Evolution of Benzodiazepine Scaffolds

| Generation | Structural Feature | Example Compound |

|---|---|---|

| First | 1,4-Benzodiazepine | Diazepam |

| Second | Triazolo-fused | Alprazolam |

| Third | Pyrido-fused with CF₃ | Subject Compound |

The synthesis of advanced derivatives like this compound leverages modern catalytic methods, such as copper(I)-mediated intramolecular cross-coupling, to achieve precise regioselectivity. These innovations underscore the ongoing quest for benzodiazepines with tailored pharmacological profiles.

Properties

CAS No. |

133626-73-0 |

|---|---|

Molecular Formula |

C16H14F3N3O |

Molecular Weight |

321.30 g/mol |

IUPAC Name |

11-ethyl-6-methyl-9-(trifluoromethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one |

InChI |

InChI=1S/C16H14F3N3O/c1-3-22-13-9-10(16(17,18)19)6-7-12(13)21(2)15(23)11-5-4-8-20-14(11)22/h4-9H,3H2,1-2H3 |

InChI Key |

SNZNEMLKKGAZGA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)C(F)(F)F)N(C(=O)C3=C1N=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzodiazepine Core

- Starting from appropriately substituted o-phenylenediamines and pyridine carboxylic acid derivatives, condensation reactions are employed to form the diazepine ring.

- Typical conditions involve heating in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) with dehydrating agents or acid catalysts to promote ring closure.

Pyridine Ring Fusion

- The pyridine ring is introduced via cyclization reactions involving pyridine-2-carboxaldehyde or related derivatives.

- This step often requires controlled heating and may use base catalysts to facilitate nucleophilic attack and ring fusion.

Trifluoromethyl Group Introduction at Position 9

- The trifluoromethyl group is introduced via electrophilic trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3).

- This step may require transition metal catalysis (e.g., copper or silver catalysts) to facilitate the trifluoromethyl radical addition.

- Alternatively, nucleophilic trifluoromethylation can be performed using trifluoromethyl anion equivalents under anhydrous conditions.

Final Cyclization and Oxidation

- The final step involves cyclization to close the dihydro ring and oxidation to form the ketone at the 5-position.

- Oxidizing agents such as manganese dioxide or PCC (pyridinium chlorochromate) are used under controlled conditions.

- Purification is typically done by recrystallization or chromatography.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzodiazepine core formation | o-Phenylenediamine + pyridine carboxylic acid, heat, acid catalyst | 70-85 | Requires careful temperature control |

| Pyridine ring fusion | Pyridine-2-carboxaldehyde, base catalyst, heat | 65-80 | Base choice affects regioselectivity |

| N11-Ethylation | Ethyl bromide, K2CO3, acetonitrile, reflux | 75-90 | Selective for N11 position |

| N6-Methylation | Methyl iodide, K2CO3, acetone, reflux | 70-85 | Avoids over-alkylation |

| Trifluoromethylation | TMSCF3, Cu catalyst, anhydrous solvent | 60-75 | Sensitive to moisture |

| Final oxidation | PCC or MnO2, dichloromethane, room temp | 80-90 | Purity critical for biological activity |

Research Findings and Optimization Notes

- Selectivity : Alkylation steps require precise control to avoid substitution at undesired nitrogen atoms.

- Trifluoromethylation : Transition metal catalysis improves yield and selectivity; moisture exclusion is critical.

- Purification : Chromatographic techniques (HPLC, flash chromatography) are essential to isolate pure compound.

- Scalability : The synthetic route has been adapted for gram-scale synthesis with consistent yields.

- Safety : Handling of trifluoromethylation reagents and oxidants requires strict safety protocols due to toxicity and reactivity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Challenges | Optimization Strategies |

|---|---|---|---|

| Core benzodiazepine synthesis | o-Phenylenediamine, acid catalyst, heat | Ring closure efficiency | Temperature and solvent choice |

| Pyridine ring fusion | Pyridine-2-carboxaldehyde, base, heat | Regioselectivity | Base strength and reaction time |

| N11-Ethylation | Ethyl bromide, base, reflux | Selective N-alkylation | Stoichiometry control |

| N6-Methylation | Methyl iodide, base, reflux | Over-alkylation | Reaction monitoring |

| Trifluoromethylation | TMSCF3, Cu catalyst, anhydrous solvent | Moisture sensitivity | Inert atmosphere |

| Final oxidation | PCC or MnO2, mild conditions | Over-oxidation | Controlled addition |

Chemical Reactions Analysis

Types of Reactions

N11-Ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:

Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation or alkylation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N11-Ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N11-Ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pyrido-benzodiazepine scaffold and substituent patterns can be compared to the following analogs:

11-Ethyl-6,11-dihydro-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepine-5-one (ID: 3180)

- Structural Differences : Lacks the 9-trifluoromethyl group.

- Physicochemical Properties : Listed in solubility databases with a solubility value of 3180 (exact units unspecified, likely mg/L or similar) .

- Functional Implications : The absence of the electron-withdrawing -CF₃ group may reduce metabolic resistance compared to the target compound.

Olanzapine (2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine)

- Core Structure: Replaces the pyrido ring with a thieno ring, altering electronic properties and receptor affinity .

- Pharmacological Activity: Approved antipsychotic targeting dopamine and serotonin receptors. The thieno ring enhances planarity, improving receptor binding .

- Regulatory Status : Meets USP standards with ≥98% purity, highlighting its clinical importance .

Rispenzepine (11-[(1-Methylpiperidin-3-yl)carbonyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one)

- Synthetic Complexity : The carbonyl linkage introduces synthetic challenges absent in the target compound’s simpler ethyl substitution .

11-Ethyl-2-fluoro-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (CAS: 133626-74-1)

- Substituent Position : Fluorine at position 2 versus trifluoromethyl at position 8.

- Impact on Bioactivity : Fluorine’s electronegativity may enhance binding affinity to specific targets, whereas -CF₃ at position 9 could improve metabolic stability .

11-Benzyl-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (CAS: 132686-97-6)

- Substituent Type : Benzyl group at N11 instead of ethyl.

- Pharmacokinetic Implications : The bulky benzyl group may reduce bioavailability compared to the ethyl-substituted compound .

Comparative Data Table

Key Research Findings

Trifluoromethyl Impact: The 9-CF₃ group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, as seen in related trifluoromethylated pharmaceuticals .

Substituent Flexibility : Ethyl and methyl groups at N11/N6 positions simplify synthesis compared to rispenzepine’s piperidinyl-carbonyl group, favoring scalable production .

Biological Activity

N11-Ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridobenzodiazepines. Its unique structural features, including a trifluoromethyl group, have garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 133626-73-0 |

| Molecular Formula | C16H14F3N3O |

| Molecular Weight | 321.30 g/mol |

| IUPAC Name | 11-ethyl-6-methyl-9-(trifluoromethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one |

| InChI Key | SNZNEMLKKGAZGA-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C2=C(C=CC(=C2)C(F)(F)F)N(C(=O)C3=C1N=CC=C3)C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that this compound may modulate the activity of certain receptors or enzymes involved in neurotransmission and cellular signaling pathways. The exact mechanisms are still under investigation but may involve:

- Receptor Binding : The compound may bind to GABA_A receptors or other neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Therapeutic Applications

Research into the therapeutic potential of this compound has identified several promising applications:

- Neurological Disorders : Preliminary studies suggest that this compound could have anxiolytic or anticonvulsant properties due to its effects on neurotransmitter systems.

- Anticancer Activity : Some derivatives of pyridobenzodiazepines have shown potential in inhibiting cancer cell proliferation. Further investigations are needed to determine if this compound exhibits similar properties.

- Cardiovascular Health : There is emerging evidence that compounds with similar structures may influence lipid metabolism and cardiovascular health by modulating guanylate cyclase pathways .

Study 1: Neuropharmacological Effects

A study examining the neuropharmacological effects of related pyridobenzodiazepines found that compounds with similar structural motifs exhibited significant anxiolytic effects in animal models. This suggests potential for this compound in treating anxiety disorders.

Study 3: Cardiovascular Implications

Research into guanylate cyclase receptor agonists has highlighted their role in regulating blood pressure and vascular health. Given that this compound may interact with similar pathways, it warrants further investigation for cardiovascular applications.

Q & A

Q. What are the optimized synthetic routes for N11-Ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one?

The synthesis involves alkylation and cyclization steps. A general protocol includes:

- Alkylation : Reacting intermediates (e.g., pyrido-benzodiazepine precursors) with methyl iodide or ethylating agents under reflux in ethanol for 12–24 hours .

- Cyclization : Using polar aprotic solvents (e.g., dioxane) for crystallization to enhance purity .

- Monitoring : Thin-layer chromatography (TLC) with chloroform/methanol (9:1) to track reaction completion .

- Purification : Recrystallization from dioxane or chloroform-methanol mixtures to achieve >95% purity .

Q. How can researchers assess the purity and identity of this compound?

Key methods include:

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (30–70% over 20 min) at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Q. What solvents are suitable for solubility profiling?

Prioritize DMSO for stock solutions (≥50 mg/mL) and test aqueous solubility using surfactants (e.g., Tween-80) or co-solvents (ethanol:PBS 1:9).

- Stability Note : Avoid prolonged exposure to light or acidic conditions, as the trifluoromethyl group may degrade .

Advanced Research Questions

Q. What advanced techniques are used for structural elucidation of its derivatives?

Q. How can metabolic stability be evaluated in preclinical studies?

- In vitro Models : Incubate with liver microsomes (human/rat) in NADPH-enriched buffer. Monitor degradation via LC-MS over 60 min .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin).

- Half-life Calculation : Use non-compartmental analysis (NCA) to estimate intrinsic clearance .

Q. How do structural modifications impact biological activity?

- Ethyl vs. Methyl Substituents : Compare binding affinity in kinase assays (e.g., JAK2 or EGFR targets). Ethyl groups enhance hydrophobic interactions but may reduce solubility .

- Trifluoromethyl Positioning : Replace with -CFH or -CN to assess effects on metabolic stability and target engagement .

- Scaffold Rigidity : Introduce cyclopropyl rings (as in Nevirapine analogs) to improve selectivity .

Q. How should researchers resolve contradictions in reported solubility or stability data?

- Cross-Validation : Replicate assays under standardized conditions (e.g., USP pH 1.2–6.8 buffers).

- Stress Testing : Expose to UV light (ICH Q1B guidelines) or oxidative conditions (HO) to identify degradation pathways .

- Statistical Analysis : Apply Bland-Altman plots to compare inter-lab variability in HPLC purity results .

Key Methodological Considerations

- Synthesis Scalability : Pilot-scale reactions (>10 g) require slow cooling during crystallization to avoid impurities .

- Analytical Reproducibility : Calibrate HPLC systems daily with reference standards (e.g., USP-grade ammonium acetate) .

- Data Transparency : Report NMR shifts (δ ppm) and coupling constants (J Hz) for full reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.